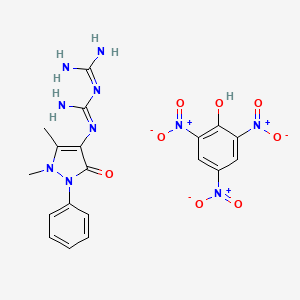
8-Hydroxyguanosine
Übersicht
Beschreibung
8-Hydroxyguanosine is an RNA nucleoside that is an oxidative derivative of guanosine. It is commonly used as a biomarker for oxidative stress, which can cause RNA damage . This compound is significant in the study of oxidative stress and its implications in various diseases, including cancer and neurodegenerative disorders.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 8-Hydroxyguanosine can be synthesized through the oxidation of guanosine. This process typically involves the use of reactive oxygen species (ROS) such as hydroxyl radicals. The oxidation can be carried out in vitro using Fenton-type reagents, which generate hydroxyl radicals through the reaction of hydrogen peroxide with iron salts .
Industrial Production Methods: High-performance liquid chromatography (HPLC) is often used to purify the product .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Hydroxyguanosine primarily undergoes oxidation reactions. It can also participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Substitution: Various nucleophiles can be used to substitute the hydroxyl group under appropriate conditions.
Major Products: The major product of the oxidation of guanosine is this compound itself. Further oxidation can lead to the formation of other oxidative derivatives, such as 8-oxoguanine .
Wissenschaftliche Forschungsanwendungen
8-Hydroxyguanosine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study oxidative damage to nucleic acids.
Biology: It serves as a biomarker for oxidative stress in biological samples, such as urine and saliva.
Wirkmechanismus
8-Hydroxyguanosine exerts its effects through the incorporation into RNA, where it can cause mutations and disrupt normal cellular processes. The primary molecular target is the guanine base in RNA, which is oxidized to form this compound. This modification can lead to errors in RNA processing and protein synthesis, contributing to cellular dysfunction and disease .
Vergleich Mit ähnlichen Verbindungen
8-Hydroxy-2’-deoxyguanosine (8-OHdG): An oxidative derivative of deoxyguanosine, used as a biomarker for oxidative DNA damage.
8-Oxoguanine: Another oxidative derivative of guanine, found in both DNA and RNA.
Uniqueness: 8-Hydroxyguanosine is unique in its specific application as a biomarker for RNA oxidative damage, whereas 8-OHdG is primarily used for DNA damage. This distinction makes this compound particularly valuable in studies focusing on RNA integrity and its role in disease mechanisms .
Eigenschaften
IUPAC Name |
2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,7-dihydropurine-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O6/c11-9-13-6-3(7(19)14-9)12-10(20)15(6)8-5(18)4(17)2(1-16)21-8/h2,4-5,8,16-18H,1H2,(H,12,20)(H3,11,13,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGSEBKFEJEOSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)NC2=O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50959514 | |
| Record name | 2-Imino-9-pentofuranosyl-3,9-dihydro-2H-purine-6,8-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50959514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3868-31-3 | |
| Record name | NSC90393 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90393 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Imino-9-pentofuranosyl-3,9-dihydro-2H-purine-6,8-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50959514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Purine-6,8(1H,9H)-dione, 2-amino-9-beta-D-ribofuranosyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-3-thiophenecarboxamide](/img/structure/B6016008.png)
![1-(2,3-dihydro-1H-inden-2-yl)-N-[[1-(4-methoxyphenyl)imidazol-2-yl]methyl]-N-methylpiperidin-3-amine](/img/structure/B6016020.png)
![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-cyclopentylbenzamide](/img/structure/B6016021.png)
![8-[3-(hydroxymethyl)piperidin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6016027.png)
![3-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-4-piperidinyl}-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B6016035.png)

![N'-[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B6016054.png)
![1-[isopropyl(methyl)amino]-3-[2-methoxy-4-({[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6016067.png)

![5-[(3,4-Dimethoxyphenyl)methylene]-3-benzyl-4-thioxo-1,3-thiazolidin-2-one](/img/structure/B6016069.png)
![(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[[3-(2-methylphenyl)phenyl]methyl]piperidin-3-ol](/img/structure/B6016070.png)
![ethyl 1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinecarboxylate](/img/structure/B6016074.png)

![N-ethyl-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-phenylacetamide](/img/structure/B6016087.png)
